molecular formula C16H11F2N5O B2626689 N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1385320-14-8

N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2626689
CAS No.: 1385320-14-8
M. Wt: 327.295
InChI Key: YCGQQMTYMPDTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-methyl group and a carboxamide moiety at position 3. The carboxamide is further modified with a cyano-(2,4-difluorophenyl)methyl group.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N5O/c1-9-4-5-23-15(21-9)12(8-20-23)16(24)22-14(7-19)11-3-2-10(17)6-13(11)18/h2-6,8,14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGQQMTYMPDTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a cyano group and a difluorophenyl substituent. The structural formula is crucial for understanding its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key oncogenic pathways:

  • BRAF(V600E) Inhibition : Compounds similar to this compound have shown significant inhibitory effects against BRAF(V600E), a common mutation in melanoma .
  • Synergistic Effects with Chemotherapy : In vitro studies demonstrated that combinations of pyrazole derivatives with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) through synergistic mechanisms .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with various cytokines and inflammatory mediators .

Antimicrobial Activity

Emerging data suggest that pyrazole derivatives exhibit antimicrobial properties. The compound's efficacy against bacterial strains has been evaluated, indicating potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Substituent Effect on Activity
Cyano GroupEnhances binding affinity to targets
2,4-DifluorophenylIncreases lipophilicity and potency
Methyl Group at Position 5Modulates metabolic stability

Case Studies

  • Breast Cancer Study : A recent study investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, particularly in the MDA-MB-231 cell line, suggesting a promising avenue for treatment strategies targeting aggressive breast cancer subtypes .
  • Antimalarial Activity : Another study evaluated chloroquine-pyrazole analogs against Plasmodium falciparum. The results showed that several derivatives had significant activity against chloroquine-resistant strains, indicating potential for developing new antimalarial therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Position 5 and 7 Modifications
  • Compound 7a (): Features 5,7-dimethyl substitution and a phenylcarboxamide group. Cytotoxicity data suggest moderate activity, though specific targets are unclear .
  • Compound 5a (): Contains a saturated tetrahydropyrimidine ring and N-butylcarboxamide. Demonstrates cathepsin K inhibition (IC50 ~25 µM), highlighting the importance of carboxamide side chains in protease binding .
  • Compound 3209-0786 (): Shares the 2,4-difluorophenyl group with the target compound but incorporates a tetrahydropyrimidine ring and trifluoromethyl group. The saturated ring may alter conformational flexibility, affecting target engagement .
Carboxamide Side Chain Diversity
  • Compound 2d (): Bipyridinylmethyl substituent. The nitrogen-rich side chain improves solubility but may reduce blood-brain barrier penetration .
  • Compound 2f (): Trifluoromethoxyphenyl group. The electron-withdrawing trifluoromethoxy moiety enhances metabolic stability compared to methoxy groups .
  • Compound 10a (): Includes a 4-methoxyphenylamino group. Methoxy substituents often improve solubility but may decrease potency due to reduced lipophilicity .

Key Observations :

  • Carboxamide side chains dictate target selectivity (e.g., 5a vs. 5c in cathepsin inhibition) .
  • Electron-withdrawing groups (e.g., cyano, trifluoromethyl) improve metabolic stability but may require balancing with solubilizing moieties .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Molecular Weight Solubility Profile
Target Compound ~3.5 452.38 Low (high lipophilicity)
2d (Bipyridinylmethyl) ~2.8 ~400 Moderate (polar groups)
5a (N-Butylcarboxamide) ~3.0 ~450 Low to moderate
10a (4-Methoxyphenylamino) ~2.5 ~420 High (polar substituents)

Key Insights :

  • The target compound’s high lipophilicity (logP ~3.5) may limit aqueous solubility, necessitating formulation optimization .
  • Polar substituents (e.g., pyridinyl, methoxy) improve solubility but may reduce membrane permeability .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(OAc)₂, PPh₃, 1,4-dioxane, 80°C34–74
Amide FormationHATU, DIPEA, DMF, RT68–85
PurificationEthyl acetate/methanol (9:1) on silica gel-

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Characterize substituents (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, pyrimidine carbons at δ 150–160 ppm) .
    • IR : Confirm amide C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₃F₂N₅O expected at m/z 366.12) .
  • X-Ray Crystallography : Resolve regiochemistry (e.g., orthorhombic Pbca space group, Z=8 for related derivatives) .

Basic: What in vitro assays evaluate kinase inhibition for pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Kinase Inhibition Assays :
    • Radioactive Assays : Measure ³³P-ATP incorporation into substrates using purified kinases (e.g., c-Src IC₅₀ determination) .
    • Luminescence-Based Assays : ADP-Glo™ kinase assay to quantify ATP consumption .
  • Selectivity Profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects .

Q. Table 2: Example Kinase Inhibition Data

Compoundc-Src IC₅₀ (nM)Selectivity (vs. Abl)Reference
7f.HCl12>100-fold

Advanced: How to optimize regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

Methodological Answer:

  • Directing Groups : Use meta-directing substituents (e.g., -CF₃) to control cross-coupling positions .
  • Solvent/Temperature : Polar aprotic solvents (DMF, 65°C) improve nucleophilic substitution yields (e.g., 68.5% in 1,4-dioxane vs. 29% in DMF) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ for sterically hindered couplings) .

Advanced: How do docking studies inform binding interactions with kinases?

Methodological Answer:

  • Protein Preparation : Retrieve kinase structures (e.g., c-Src, PDB: 2SRC) and optimize protonation states .
  • Ligand Docking : Use AutoDock Vina or Glide to predict binding poses (e.g., pyrimidine core occupying ATP-binding pocket) .
  • Binding Energy Analysis : Calculate ΔG values to rank derivatives; validate with MD simulations .

Key Interaction : The cyano group forms hydrogen bonds with hinge-region residues (e.g., Met343 in c-Src) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Standardization : Normalize protocols (e.g., ATP concentration, incubation time) .
  • Structural Validation : Confirm batch purity via HPLC and crystallography to rule out polymorph effects .
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ variations due to cell-line-specific expression) .

Advanced: Assessing blood-brain barrier (BBB) penetration for CNS-targeted derivatives

Methodological Answer:

  • In Silico Prediction : Use QSAR models (e.g., BBB score via SwissADME) based on logP (optimal 2–5) and PSA (<90 Ų) .
  • In Vitro Models : MDCK-MDR1 monolayer permeability assays .
  • In Vivo Testing : Measure brain/plasma ratios in rodents after IV administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.